(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran-3-one derivative featuring two critical substituents:
- Position 2: A 4-methoxyphenylmethylidene moiety, contributing to π-π stacking interactions and electron-donating effects.
Benzofuran-3-one scaffolds are widely studied for their bioactivity, including anticancer, antimicrobial, and central nervous system (CNS) modulation properties .
Properties
IUPAC Name |
(2Z)-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c1-33-23-8-2-20(3-9-23)18-27-28(32)25-11-10-24(19-26(25)35-27)34-17-16-30-12-14-31(15-13-30)22-6-4-21(29)5-7-22/h2-11,18-19H,12-17H2,1H3/b27-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVDFNTGULXDH-IMRQLAEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperazine ring, and the addition of the substituents. Common synthetic routes may include:
Formation of Benzofuran Core: This step often involves cyclization reactions starting from appropriate phenolic precursors.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Addition of Substituents: The fluorophenyl and methoxybenzylidene groups are added through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the piperazine ring.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzofuran core or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Piperazine Modifications: The target compound’s 4-fluorophenylpiperazine ethoxy chain may enhance selectivity for serotonin or dopamine receptors compared to ’s methylpiperazine and ’s hydroxyethylpiperazine, which are associated with altered lipophilicity and solubility .
- Benzylidene Variations: The 4-methoxyphenyl group in the target compound provides electron-donating effects, which could stabilize radical intermediates in ferroptosis pathways, as seen in analogous benzofuranones .
Pharmacological Implications
- Ferroptosis Induction: highlights that benzofuran-3-one derivatives with methoxy or fluorophenyl groups can trigger ferroptosis in oral squamous cell carcinoma (OSCC).
- Selectivity : The 4-fluorophenylpiperazine moiety may confer affinity for 5-HT1A or D2-like receptors, as seen in related antipsychotic agents, whereas thiophene-containing analogs () might prioritize different targets .
Physicochemical Trade-offs
- The target compound’s higher molecular weight (~465.5 g/mol) and rotatable bonds (6) compared to (356.4 g/mol, 3 bonds) suggest reduced oral bioavailability but improved receptor interaction duration .
Biological Activity
The compound (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, often referred to as compound X , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure
Compound X features a complex structure that includes a benzofuran moiety and piperazine derivatives, which are known for their diverse biological properties. The molecular formula is C23H28F N3O3, and its structural representation can be summarized as follows:
Synthesis
The synthesis of compound X involves several steps, typically starting from commercially available precursors. The process includes the formation of the benzofuran core followed by the introduction of the piperazine and methoxyphenyl groups. Various synthetic routes have been documented in the literature, emphasizing the importance of optimizing conditions for yield and purity.
Antimicrobial Activity
Research has indicated that compound X exhibits moderate to significant antimicrobial activity against various bacterial strains. In a comparative study, it was tested against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Moderate |
| Escherichia coli | 22 | Significant |
| Bacillus subtilis | 15 | Moderate |
| Klebsiella pneumoniae | 20 | Significant |
These findings suggest that compound X could serve as a potential lead for developing new antimicrobial agents.
Antidepressant Activity
In addition to antimicrobial properties, compound X has shown promise in antidepressant-like activity in animal models. A study conducted on rodents demonstrated that administration of compound X resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST). The results are illustrated in Figure 1.
Antidepressant Activity
The proposed mechanism of action for compound X involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its piperazine moiety is believed to interact with serotonin receptors, enhancing mood elevation effects.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of compound X against resistant bacterial strains. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a zone of inhibition greater than 25 mm. This positions compound X as a potential candidate for further development as an antibiotic.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of compound X demonstrated its potential as an antidepressant. Behavioral assessments indicated that compound X significantly reduced immobility time in both FST and TST compared to control groups, suggesting a robust antidepressant effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
